
(3R,5S)-5-Ethylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-Ethylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of an ethyl group at the 5th position and a hydroxyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a diketone or ketoester, using a chiral catalyst or biocatalyst. For instance, the reduction of a β,δ-diketo ester catalyzed by a diketoreductase offers a simple and efficient route for the preparation of chiral side chains .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. Recombinant enzymes, such as keto reductases, are commonly employed to achieve the desired stereochemistry under mild reaction conditions . The use of cofactor regeneration systems further enhances the efficiency and cost-effectiveness of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-5-Ethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(3R,5S)-5-Ethylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism by which (3R,5S)-5-Ethylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral pyrrolidines and pyrrolidinols, such as (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol and (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid .
Uniqueness
What sets (3R,5S)-5-Ethylpyrrolidin-3-ol apart is its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(3R,5S)-5-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
WSIDOUOBIBIIAT-NTSWFWBYSA-N |
Isomerische SMILES |
CC[C@H]1C[C@H](CN1)O |
Kanonische SMILES |
CCC1CC(CN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
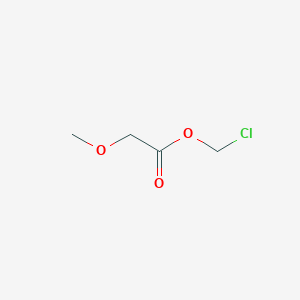
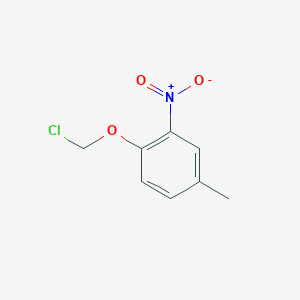
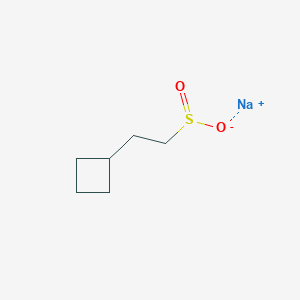
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)
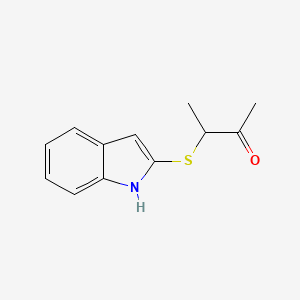
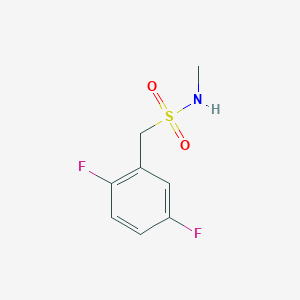
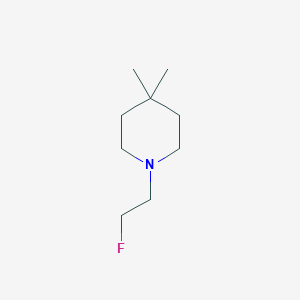
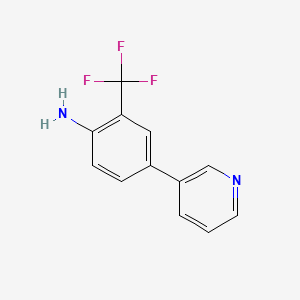
![N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13194466.png)
![3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13194482.png)
